BYK 191023 dihydrochloride is a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide from L-arginine. This compound has garnered interest in biomedical research due to its potential applications in various inflammatory conditions and cancer prevention. BYK 191023 dihydrochloride is currently in the preclinical development stage, and its mechanism of action and effects are under investigation.
BYK 191023 dihydrochloride is classified as a small molecule inhibitor targeting the inducible nitric oxide synthase pathway. Its specificity for iNOS over other nitric oxide synthase isoforms makes it a valuable tool for studying nitric oxide's role in various biological processes, particularly in inflammation and cancer biology .
The synthesis of BYK 191023 dihydrochloride involves chemical reactions that yield the dihydrochloride salt form of the compound. Although specific synthetic pathways are not detailed in the available literature, it typically involves standard organic synthesis techniques, including coupling reactions and purification methods such as crystallization or chromatography.
The synthesis process requires careful control of reaction conditions to ensure high purity and yield. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and molecular weight.
The molecular formula for BYK 191023 dihydrochloride is C₁₉H₁₈Cl₂N₄O. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
BYK 191023 dihydrochloride acts primarily through competitive inhibition of iNOS. It binds to the enzyme's active site, preventing L-arginine from accessing the catalytic center, thereby inhibiting nitric oxide production.
The inhibition kinetics have been characterized, showing an IC50 value of approximately 86 nM for iNOS, while demonstrating significantly higher values for other isoforms (17 µM for neuronal nitric oxide synthase and 162 µM for endothelial nitric oxide synthase) . This selectivity underscores its potential utility in research focused on iNOS-related pathways.
The mechanism by which BYK 191023 dihydrochloride exerts its effects involves competitive inhibition at the active site of iNOS. By binding to this site, it effectively reduces the enzyme's ability to convert L-arginine into nitric oxide.
In vitro studies indicate that BYK 191023 does not exhibit cytotoxic effects on various cell lines at concentrations up to high micromolar levels. In vivo studies have demonstrated that administration of BYK 191023 can reduce plasma levels of nitrate/nitrite in models of systemic inflammation induced by lipopolysaccharide, suggesting a functional role in modulating inflammatory responses .
BYK 191023 dihydrochloride has significant potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3